Carboxamide derivative 6
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Overview
Description
Carboxamide derivative 6 is a compound belonging to the class of carboxamides, which are organic compounds characterized by the presence of a carboxamide group (-CONH2). These derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboxamide derivative 6 typically involves the reaction of a carboxylic acid with an amine. One common method is the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent. For example, 4,6-difluoroindole-2-carboxylic acid can be reacted with CDI and either ammonia or hydrazine hydrate to yield the corresponding carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production of carboxamide derivatives often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization. The choice of reagents and solvents can be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Carboxamide derivative 6 can undergo various types of chemical reactions, including:
Oxidation: Carboxamides can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction of carboxamides can yield amines or other reduced products.
Substitution: Carboxamides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to activate the carboxamide group for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield the corresponding carboxylic acid, while reduction may produce an amine.
Scientific Research Applications
Carboxamide derivative 6 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurodegenerative disorders
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of carboxamide derivative 6 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can enhance cholinergic signaling and potentially improve cognitive function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Carboxamide derivative 6 can be compared with other similar compounds, such as:
Naphthamide derivatives: These compounds have shown potent activity against Mycobacterium tuberculosis and are being studied as potential anti-tubercular agents.
Indolecarboxamides: Known for their enzyme inhibitory properties and potential therapeutic applications in various diseases.
Thiazole carboxamides: Investigated for their anti-inflammatory and cytotoxic properties.
This compound is unique in its specific structure and the range of biological activities it exhibits. Its versatility and potential for therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H28N4O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2S)-N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-23(31-25)28(36)32(19-21-11-5-2-6-12-21)24(17-20-9-3-1-4-10-20)26(34)27(35)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,35)(H,31,33)/t23-,24?/m0/s1 |
InChI Key |
BRJIMUOJPNOLKS-UXMRNZNESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4 |
Canonical SMILES |
C1CC(=O)NC1C(=O)N(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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